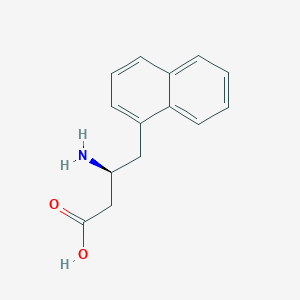

H-|A-HoAla(1-Naphthyl)-OH

Description

Overview of Non-Canonical Amino Acids (ncAAs) in Academic Research

Life's vast proteome is primarily constructed from a set of 20 canonical amino acids. nih.govacs.org However, the field of chemical biology has expanded this repertoire to include non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs). These are amino acids that are not among the 20 genetically encoded ones. thedailyscientist.org ncAAs can be found in nature, particularly in non-ribosomal peptides and post-translationally modified proteins, or they can be created synthetically. acs.orgthedailyscientist.orgmdpi.com

The introduction of ncAAs into peptides and proteins is a powerful technique for protein engineering and drug discovery. frontiersin.org Researchers leverage the unique chemical structures and properties of ncAAs to achieve several goals:

Enhancing Stability : Modifications to the amino acid backbone or side chain can confer resistance to proteolytic degradation, a common issue with peptide-based therapeutics. mdpi.comnih.gov

Modulating Structure and Function : By replacing natural amino acids, scientists can fine-tune the three-dimensional structure of proteins, influencing their binding affinity, specificity, and biological activity. researchgate.net

Expanding Chemical Diversity : ncAAs introduce novel functionalities, such as fluorescent probes, cross-linkers, or unique reactive groups, allowing for the creation of proteins with entirely new capabilities. thedailyscientist.orgmdpi.com

Probing Biological Mechanisms : The site-specific incorporation of ncAAs helps researchers investigate protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. thedailyscientist.orgfrontiersin.org

To date, several hundred ncAAs have been incorporated into proteins using various methods, expanding the chemical toolbox available to medicinal chemists and biotechnologists. mdpi.comfrontiersin.org This expansion is crucial for developing novel therapeutics, biomaterials, and research tools. researchgate.netuh.edu

Rationale for the Design and Investigation of Homoalanine Derivatives

Homoalanine is an amino acid that is structurally similar to alanine (B10760859) but contains an additional methylene (B1212753) group in its carbon backbone. This extension from an α-amino acid to a β-amino acid derivative is a key strategy in peptidomimetic design. nih.gov The investigation of homoalanine derivatives is driven by the desire to create peptides with improved pharmacological properties.

The primary rationales for designing and utilizing homoalanine derivatives include:

Increased Proteolytic Stability : The modified backbone structure of β-amino acids, such as homoalanine, makes peptides containing them less susceptible to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-α-amino acids. nih.gov This can extend the plasma half-life of peptide drugs.

Conformational Constraint : The incorporation of homoalanine derivatives can induce specific secondary structures, such as helices or turns, in a peptide chain. nih.gov This conformational rigidity can lock the peptide into its bioactive shape, leading to higher binding affinity and selectivity for its target.

Structural Diversity : Synthesizing derivatives of homoalanine allows for the introduction of various functional groups onto the side chain, providing a scaffold for creating diverse chemical libraries for drug screening. acs.orgacs.org For instance, the synthesis of N-substituted or 4-oxo-L-homoalanine derivatives creates valuable precursors for a variety of other optically pure amino acids. acs.org

The synthesis of enantiomerically pure homoalanine derivatives is an active area of research, often employing techniques like asymmetric hydrogenation to achieve high optical purity, which is critical for biological activity. acs.org

Importance of Naphthyl Moieties in Amino Acid and Peptide Design

The naphthyl group, a bulky and hydrophobic aromatic system, is a valuable tool in the design of non-canonical amino acids. lifetein.com Naphthylalanine (Nal), an alanine derivative containing a naphthalene (B1677914) ring, is a prominent example. lifetein.com The incorporation of naphthyl moieties, such as in 1-naphthylalanine, offers several distinct advantages in peptide and peptidomimetic research. doi.org

Key contributions of the naphthyl moiety include:

Enhanced Hydrophobic and Steric Interactions : The large aromatic surface of the naphthalene ring significantly increases hydrophobicity and steric bulk compared to the phenyl ring of phenylalanine. lifetein.com This property can be exploited to enhance binding affinity with biological targets through stronger hydrophobic and π-stacking interactions. acs.org

Conformational Restriction : The steric hindrance provided by the naphthyl group can restrict the torsional angles of the amino acid side chain, leading to a more defined peptide conformation. This is particularly true for ortho-substituted derivatives, which can significantly constrain the molecule's conformation in χ2 space. doi.org

Fluorescent Probing : Naphthalene possesses intrinsic fluorescence, allowing it to be used as a spectroscopic probe. lifetein.comnih.gov When incorporated into a peptide, it can be used in fluorescence resonance energy transfer (FRET) studies to investigate peptide folding, binding events, and protein-protein interactions without the need for an external fluorescent label. lifetein.comnih.gov

Improved Membrane Permeability : The hydrophobicity of the naphthyl group can enhance the ability of a peptide to cross cell membranes, a desirable trait for cell-penetrating peptides and intracellular drug delivery. lifetein.com

The two isomers, 1-naphthylalanine and 2-naphthylalanine, provide different steric and electronic profiles, allowing for fine-tuning of a peptide's properties for specific applications. lifetein.com

Specific Context of H-|A-HoAla(1-Naphthyl)-OH within Unnatural Amino Acid Research

The compound This compound represents a strategic combination of the structural features discussed previously. It is an unnatural amino acid that integrates a homoalanine backbone with a 1-naphthyl side chain.

The design of this specific molecule can be broken down as follows:

H- and -OH : These denote the free N-terminus (amino group) and C-terminus (carboxylic acid group), respectively, making the molecule a standalone amino acid building block, ready for peptide synthesis. ontosight.ai

HoAla (Homoalanine) : This indicates the presence of a β-amino acid structure, which is intended to confer increased stability against enzymatic degradation and to influence the peptide's secondary structure. nih.gov

(1-Naphthyl) : This specifies that a naphthalene ring is attached to the side chain at its 1-position. wikipedia.org This bulky, hydrophobic group is incorporated to enhance binding interactions, provide a fluorescent handle, and potentially improve cell permeability. lifetein.comdoi.org

Therefore, this compound is designed as a specialized building block for solid-phase peptide synthesis (SPPS). lifetein.com Its purpose is to be incorporated into peptide sequences to create peptidomimetics with potentially enhanced potency, selectivity, metabolic stability, and utility as biophysical probes. The combination of a conformationally influencing backbone and a bulky, functional side chain makes it a powerful tool for structure-activity relationship (SAR) studies in drug discovery. doi.org

Data Tables

Table 1: Properties and Research Applications of Amino Acid Modifications

| Modification Type | Component | Rationale & Applications | Key References |

| Backbone Modification | Homoalanine | Increases proteolytic stability; induces specific secondary structures (helices, turns); serves as a scaffold for diverse derivatives. | nih.gov, nih.gov |

| Side Chain Modification | 1-Naphthyl | Enhances hydrophobic and π-stacking interactions; restricts side-chain conformation; acts as an intrinsic fluorescent probe; can improve membrane permeability. | lifetein.com, doi.org, acs.org |

Table 2: Comparison of Canonical and Non-Canonical Amino Acids Discussed

| Amino Acid | Type | Key Structural Feature | Primary Research Utility |

| Alanine | Canonical | Methyl side chain | Used as a baseline in scanning mutagenesis to probe residue importance. nih.gov |

| Phenylalanine | Canonical | Phenyl side chain | Provides aromatic interactions; serves as a natural hydrophobic residue. doi.org |

| Homoalanine | Non-Canonical | Extra CH₂ in backbone (β-amino acid) | Increases peptide stability and constrains conformation. nih.gov |

| 1-Naphthylalanine | Non-Canonical | 1-Naphthyl side chain on alanine backbone | Enhances binding affinity and provides a fluorescent probe. lifetein.com |

| H- | A-HoAla(1-Naphthyl)-OH | Non-Canonical | Combines homoalanine backbone and 1-naphthyl side chain |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-naphthalen-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJIDCKYNSOIIN-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of H |a Hoala 1 Naphthyl Oh and Its Conjugates

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic-Level Structure and Dynamics

NMR spectroscopy is a cornerstone technique for the structural analysis of molecules in solution, providing unparalleled detail about the chemical environment, connectivity, and spatial proximity of atoms. nih.gov

One-dimensional (1D) ¹H and ¹³C NMR spectra are the first step in the structural elucidation of H-|A-HoAla(1-Naphthyl)-OH, providing information on the number and types of protons and carbons present in the molecule. The chemical shifts of the protons on the α, β, and γ carbons of the β-homo-alanine backbone, as well as the protons of the naphthyl group, are indicative of their local electronic environment.

Two-dimensional (2D) NMR experiments are then employed to establish the connectivity between these atoms.

COSY (Correlation Spectroscopy) is used to identify scalar-coupled protons, typically those separated by two or three bonds. For this compound, COSY would reveal correlations between the NH, α-H, β-H, and γ-H protons, confirming the backbone structure.

TOCSY (Total Correlation Spectroscopy) extends the correlations beyond directly coupled spins to an entire spin system. This is particularly useful for assigning all the protons within the β-homo-alanine backbone and for identifying the individual protons within the naphthyl ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the three-dimensional structure. uzh.ch These experiments detect through-space correlations between protons that are close to each other, irrespective of whether they are connected by bonds. For this compound, NOESY or ROESY would reveal proximities between the naphthyl protons and the backbone protons, providing insights into the preferred orientation of the side chain relative to the backbone. In conjugates, intermolecular NOEs can elucidate the binding interface.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 3.8 - 4.2 | 45 - 50 |

| β-CH | 2.5 - 2.9 | 35 - 40 |

| γ-CH₂ | 3.1 - 3.5 | 40 - 45 |

| NH₂ | 7.5 - 8.5 | - |

| COOH | 10.0 - 12.0 | 170 - 175 |

| Naphthyl-H | 7.2 - 8.1 | 120 - 135 |

Note: These are representative chemical shift ranges and would be precisely determined from experimental data.

For flexible molecules like this compound, which can exist as a population of interconverting conformers, quantitative analysis of NOE data is essential. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. By measuring these intensities, it is possible to calculate average interproton distances, which can then be used to build and validate models of the conformational ensemble. researchgate.net

Residual Dipolar Couplings (RDCs) provide long-range structural information that is complementary to the short-range information from NOEs. RDCs are measured in a weakly aligning medium and provide information about the orientation of interatomic vectors relative to the alignment tensor. For a flexible molecule, the measured RDCs are an average over the conformational ensemble. By combining RDC data with NOE data, a more accurate and detailed picture of the conformational preferences of this compound can be obtained. uzh.ch

The bulky and hydrophobic naphthyl group in this compound may promote self-aggregation in solution. Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique for studying such phenomena. In a DOSY experiment, molecules are distinguished based on their diffusion coefficients, which are related to their size and shape. Monomeric species will diffuse faster and have larger diffusion coefficients than larger aggregates. By measuring the diffusion coefficients at different concentrations, it is possible to monitor the onset and extent of aggregation. This is particularly important for understanding the behavior of this compound in biological and formulation contexts.

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Chiral Conformation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable tool for studying the secondary structure of peptides and the chiral conformation of small molecules.

For this compound and its conjugates, CD spectroscopy can provide insights into the local conformation around the chiral center and how the naphthyl chromophore is oriented. The electronic transitions of the naphthyl group are sensitive to its environment, and the coupling of these transitions with the chiral backbone can give rise to characteristic CD signals. In peptides containing this compound, the CD spectrum can reveal the presence of ordered secondary structures such as helices or turns, which may be induced by the conformational preferences of this non-canonical amino acid.

Table 2: Representative CD Spectral Features for Different Conformations

| Conformation | Wavelength Range (nm) | Characteristic Bands |

| Random Coil | 195 - 210 | Strong negative band around 200 nm |

| α-Helix | 190 - 230 | Negative bands at ~222 and ~208 nm, positive band at ~192 nm |

| β-Sheet | 195 - 220 | Negative band around 218 nm, positive band around 195 nm |

| β-Turn | 200 - 230 | Variable, often a weak negative band around 225 nm and a positive band around 205 nm |

Note: The exact positions and intensities of the CD bands are highly dependent on the specific molecular structure and solvent conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational States and Hydrogen Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. It is a sensitive probe of functional groups and intermolecular interactions, particularly hydrogen bonding. nih.gov

For this compound, FT-IR spectroscopy can be used to identify the characteristic vibrational frequencies of the amine, carboxylic acid, and amide groups (in conjugates). The positions and shapes of the N-H and O-H stretching bands are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, these bands are typically sharp. In the presence of intermolecular hydrogen bonds, such as those that might occur during aggregation, these bands broaden and shift to lower frequencies. By analyzing the FT-IR spectra at different concentrations or in different solvents, the nature and extent of hydrogen bonding in this compound and its conjugates can be determined.

Table 3: Typical FT-IR Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching (H-bonded) | 2500 - 3300 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=O (Amide I in conjugates) | Stretching | 1630 - 1695 |

| N-H (Amide II in conjugates) | Bending | 1510 - 1580 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Note: These are general frequency ranges and can be influenced by the molecular environment and hydrogen bonding.

Fluorescence Spectroscopy for Structural Dynamics and Environmental Probing

The 1-naphthyl moiety of this compound serves as an intrinsic fluorescent probe, making fluorescence spectroscopy a powerful tool for elucidating the structural dynamics and local environment of this amino acid and its peptide conjugates. The naphthyl group, a polycyclic aromatic hydrocarbon, possesses distinct spectroscopic properties that are sensitive to its immediate surroundings. chemimpex.com This sensitivity allows for the monitoring of changes in protein or peptide conformation and the characterization of binding interactions.

The incorporation of residues with fluorescent side chains, such as the 1-naphthyl group, is a common strategy in the study of peptide and protein interactions. chemimpex.com The fluorescence emission spectrum, including its intensity and maximum wavelength, can be significantly altered by the polarity of the solvent or the proximity of other amino acid residues within a folded peptide structure. For instance, a blue shift (a shift to a shorter wavelength) in the emission maximum is typically observed when the naphthyl group moves from a polar aqueous environment to a nonpolar, hydrophobic region, such as the core of a protein or a lipid membrane. Conversely, a red shift (a shift to a longer wavelength) indicates exposure to a more polar environment.

Furthermore, fluorescence quenching studies can provide detailed information about the accessibility of the naphthyl side chain to solvent molecules or other quenching agents. By measuring the decrease in fluorescence intensity in the presence of a quencher, it is possible to infer whether the naphthyl group is buried within a folded structure or exposed on the surface. These photophysical properties are instrumental in probing the conformational states and dynamic transitions of peptides containing this compound.

Table 1: Representative Fluorescence Properties of Naphthyl-Containing Compounds in Different Environments

| Environment | Emission Maximum (λem) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Interpretation |

|---|---|---|---|---|

| Polar Solvent (e.g., Water) | Red-shifted | Lower | Shorter | Exposed to polar environment |

| Nonpolar Solvent (e.g., Dioxane) | Blue-shifted | Higher | Longer | Shielded from polar environment, in a hydrophobic pocket |

| Bound to a Macromolecule | Typically Blue-shifted | Varies | Varies | Indicates interaction and potential conformational change |

Note: The values in this table are illustrative and represent general trends for aromatic fluorophores like the naphthyl group.

Conformational Preferences and Flexibility

The intrinsic conformational preferences of the this compound residue are dictated by the interplay of steric and electronic factors originating from its bulky aromatic side chain. The additional methylene (B1212753) group in the homoalanine backbone, compared to alanine (B10760859), provides increased rotational freedom, which, in conjunction with the large naphthyl group, influences the accessible dihedral angles (phi, ψ, and chi) of the amino acid.

Computational modeling and conformational energy calculations on related structures suggest that the naphthyl group is likely to be nonplanar relative to the peptide backbone. nih.gov This nonplanarity arises from steric hindrance between the aromatic ring and the backbone atoms, which forces the side chain to adopt a staggered conformation. The preferred rotamers about the Cα-Cβ and Cβ-Cγ bonds will be those that minimize van der Waals clashes while potentially allowing for favorable intramolecular interactions. Aromatic interactions, such as stacking or edge-to-face arrangements, can be a significant stabilizing force in peptides, and the 1-naphthylalanine residue is known to adopt geometries similar to tryptophan in such interactions. nih.govresearchgate.net

The incorporation of a bulky, aromatic side chain like 1-naphthyl can exert a significant influence on the local peptide backbone conformation. nih.gov The steric demands of the naphthyl group can restrict the available conformational space for the peptide backbone, favoring specific secondary structures such as β-turns and helical folds. nih.gov For instance, studies on peptides containing similar bulky residues have shown a tendency to form 3(10)-helical or type II β-turn conformations. nih.gov

The 1-naphthyl group can also participate in stabilizing long-range interactions within a peptide or protein. Its large surface area and hydrophobicity make it a potent driver for the formation of a hydrophobic core. In β-hairpin structures, for example, cross-strand aromatic interactions involving 1-naphthylalanine have been shown to contribute significantly to the stability of the fold. nih.govresearchgate.net Geometric analysis has revealed that 1-naphthylalanine can adopt an edge-to-face geometry similar to that of tryptophan, which is a key interaction for stabilizing such structures. nih.govresearchgate.net The specific stereochemistry (L- or D-enantiomer) of the residue can also dramatically influence the resulting conformation, with D-enantiomers sometimes inducing more open structures compared to their L-counterparts in cyclic peptides. nih.gov

Table 2: Predicted Backbone Dihedral Angles for Residues in Different Secondary Structures

| Secondary Structure | Φ (phi) | Ψ (psi) |

|---|---|---|

| Right-handed α-helix | -57° | -47° |

| 3(10)-helix | -49° | -26° |

| β-strand (parallel) | -119° | +113° |

| β-strand (antiparallel) | -139° | +135° |

| Type II β-turn (i+1) | -60° | +120° |

| Type II β-turn (i+2) | +80° | 0° |

Note: These are idealized values. The presence of the bulky 1-naphthyl side chain may cause deviations.

The surrounding solvent environment plays a crucial role in modulating the conformational stability and dynamics of peptides containing this compound. The hydrophobic nature of the 1-naphthyl side chain means that in aqueous solutions, there will be a strong thermodynamic driving force to minimize its exposure to the polar solvent. This hydrophobic effect can promote peptide folding and the formation of compact structures where the naphthyl group is sequestered in a nonpolar core.

Conversely, in nonpolar organic solvents, the peptide backbone may be more exposed, and different conformational preferences may emerge. rsc.org Computational studies on model peptides have demonstrated that solvent can significantly alter the conformational landscape. For example, a peptide might adopt a helical conformation in a nonpolar solvent like chloroform, while favoring a β-hairpin or a more extended structure in polar solvents like methanol or water. rsc.org The polarity of the solvent can influence the stability of intramolecular hydrogen bonds, which are critical for maintaining secondary structure. aps.orgnih.gov Solvents with a lower dielectric constant can accelerate certain reactions by reducing the enthalpic barrier, which may also have implications for conformational exchange rates. indiana.edu Therefore, the choice of solvent is a critical parameter in experimental studies of peptide conformation and can be used to selectively populate and study different conformational states. aps.orgnih.gov

Molecular Recognition and Intermolecular Interaction Studies Involving H |a Hoala 1 Naphthyl Oh Derivatives

Non-Covalent Interaction Motifs

The molecular architecture of H-|A-HoAla(1-Naphthyl)-OH, particularly the presence of the extended aromatic naphthyl ring, facilitates a variety of non-covalent interactions that are crucial for molecular recognition and the stability of resulting complexes. These interactions include aromatic π-stacking, hydrophobic effects, hydrogen bonding, and electrostatic forces.

Aromatic π-Stacking Interactions with Naphthyl Moieties

The naphthyl moiety of this compound derivatives is a key contributor to molecular recognition through aromatic π-stacking interactions. These non-covalent interactions are ubiquitous in biological systems and play a significant role in the stabilization of peptide and protein structures. researchgate.net The large, electron-rich surface area of the naphthalene (B1677914) ring system allows for strong π-π interactions with other aromatic residues when incorporated into peptides. researchgate.net

Studies on β-hairpin peptides have shown that introducing aromatic amino acids, including naphthylalanine, can significantly stabilize the folded structure. researchgate.net Research comparing tryptophan with 1-naphthylalanine and 2-naphthylalanine in a β-hairpin construct revealed that 1-naphthylalanine is particularly effective at mimicking the stabilizing edge-to-face geometry observed with tryptophan interactions. researchgate.net This geometric preference is a critical factor in designing structured peptides and peptidomimetics. The stabilizing energy from these interactions arises from a combination of electrostatic (quadrupole-quadrupole) and van der Waals forces. rsc.org In HPLC stationary phases grafted with polymers containing naphthyl-alanine derivatives, these intermolecular π-π interactions were shown to dramatically increase the retention of other aromatic compounds. nih.gov

| Interacting Moiety | Observed Interaction Geometry | Context of Study | Finding |

| 1-Naphthylalanine | Edge-to-Face | β-Hairpin Peptide | Provides significant stabilization, similar to tryptophan. researchgate.net |

| 2-Naphthylalanine | Offset-Stacked | β-Hairpin Peptide | Behaves more like a substituted phenylalanine. researchgate.net |

| Naphthyl group | Parallel-Displaced | Polymer-grafted HPLC column | Enhances retention selectivity for aromatic compounds. nih.gov |

Hydrophobic Interactions and Their Contribution to Binding

The bulky and nonpolar naphthyl side chain of this compound derivatives significantly enhances their hydrophobicity. lifetein.com This property is a primary driver for its role in molecular recognition and binding, particularly in aqueous environments. The hydrophobic effect, which stems from the unfavorable interaction between nonpolar moieties and water, promotes the association of the naphthyl group with hydrophobic pockets on target macromolecules. researchgate.net

This increased hydrophobicity is valuable in several applications:

Protein Folding: Aromatic residues like naphthylalanine tend to be located in the hydrophobic core of proteins, contributing to their folding and stability. nih.gov

Membrane Permeability: The hydrophobic nature of the naphthyl group can enhance the ability of peptides to cross cell membranes, a desirable characteristic for cell-penetrating peptides. lifetein.com

Binding Affinity: In protein-ligand interactions, the hydrophobic contribution to the free energy of binding is often substantial. Thermodynamic analyses of protein-sugar complexes have shown that increasing the size of the aromatic group (e.g., by using naphthylalanine) leads to a higher association constant and a more favorable binding enthalpy, indicating stronger hydrophobic interactions. researchgate.net

The incorporation of β-naphthylalanine at the termini of short antimicrobial peptides has been shown to boost their salt resistance and serum stability, which is attributed to the enhanced hydrophobic interactions helping the peptides to penetrate deeper into bacterial membranes. nih.gov

Hydrogen Bonding Networks in Ligand-Target Recognition

While the naphthyl group itself does not participate in hydrogen bonding, the amino acid backbone of this compound, containing an amine (-NH) and a carboxylic acid (-OH) group, is capable of forming crucial hydrogen bonds. In the context of peptides and proteins, these hydrogen bonds are fundamental to the formation and stability of secondary structures like α-helices and β-sheets. mdpi.com The strength of these hydrogen bonds can vary significantly depending on the environment, ranging from approximately 5-6 kcal/mol in a vacuum to 0.5-1.5 kcal/mol in an aqueous solution, due to competition with water molecules. nih.gov

| Hydrogen Bond Type | Environment | Approximate Strength (kcal/mol) | Significance |

| Peptide Backbone (N-H···O=C) | Gas Phase / Vacuum | 5 - 6 | Intrinsic bond strength, relevant for computational models. nih.gov |

| Peptide Backbone (N-H···O=C) | Aqueous Solution | 0.5 - 1.5 | More biologically relevant, reflects competition with water. nih.gov |

| Intramolecular | Cyclic Peptide | Not specified | Maintains backbone conformation for optimal side chain orientation. nih.gov |

Electrostatic Interactions in Supramolecular Complexes

Electrostatic interactions, which include charge-charge, charge-dipole, and multipolar interactions, are critical for the formation and stability of supramolecular complexes involving this compound derivatives. The amino and carboxyl groups can be charged depending on the pH, allowing for strong ionic interactions with oppositely charged groups on a target molecule.

Furthermore, the electron-rich π-system of the naphthyl group can participate in cation-π interactions. Research on naphthyl-substituted β-diketonate complexes has demonstrated the existence of significant M²⁺···π interactions, a form of electrostatic attraction between a metal cation and the face of the aromatic ring. rsc.org For a Cu²⁺ complex, a remarkable M²⁺···π interaction distance of 3.249 Å was observed, indicating a strong electrostatic attraction. rsc.org While not involving a free metal cation, analogous interactions can occur with cationic side chains of amino acids like lysine (B10760008) or arginine in a protein binding pocket. The regulation of small molecule release from supramolecular hydrogels has been shown to be highly dependent on the electrostatic characteristics of both the hydrogel network and the cargo molecule. nih.gov

Binding Studies with Biological Macromolecules

The unique structural features of this compound derivatives, combining a standard peptide backbone with a large, hydrophobic, and aromatically active side chain, make them valuable tools for studying and modulating interactions with biological macromolecules.

Protein-Peptide Interactions and Specificity

The incorporation of naphthylalanine into peptides is a common strategy to probe and enhance protein-peptide interactions. The bulky side chain can act as a structural probe to map the steric and hydrophobic constraints of a protein's binding pocket. lifetein.com Its use as an unnatural amino acid allows for systematic structure-activity relationship (SAR) studies.

Research has shown that derivatives of naphthylalanine can bind to the periplasmic oligopeptide-binding protein OppA in Salmonella typhimurium. lifetein.comdrugbank.com This protein is part of an ABC transporter complex responsible for the uptake of oligopeptides. The ability of naphthylalanine-containing molecules to interact with this transporter highlights their potential in developing novel antimicrobial agents that exploit bacterial uptake pathways. lifetein.comdrugbank.com

The specificity of binding is often enhanced by the naphthyl group. In enkephalin analogues, replacing phenylalanine with β-naphthylalanine led to peptides with increased activity and a preference for the μ-opioid receptor. nih.gov The enhanced binding affinity and specificity are attributed to the larger surface area of the naphthyl ring, which can engage in more extensive hydrophobic and π-stacking interactions within the receptor's binding site compared to the smaller phenyl ring of phenylalanine. researchgate.netnih.gov This demonstrates that the steric bulk and hydrophobicity of the naphthyl moiety are critical determinants of both the strength and specificity of protein-peptide interactions.

Identification of Key Interacting Residues and Binding Hotspots

The identification of key interacting residues and binding hotspots is crucial for understanding the biological activity and molecular recognition capabilities of peptides containing this compound. The 1-naphthyl group, due to its large, hydrophobic, and aromatic nature, is expected to be a primary determinant in binding, favoring interactions with hydrophobic pockets on target proteins.

Computational methods, such as alanine (B10760859) scanning mutagenesis simulations, can predict residues that contribute significantly to the binding energy. In this approach, residues at the interface of a protein-peptide complex are computationally mutated to alanine, and the change in binding free energy (ΔΔG) is calculated. Residues that cause a significant loss of binding affinity upon mutation are considered "hotspot" residues. For a peptide containing this compound, the naphthyl-bearing residue itself is highly likely to be a hotspot.

Key interacting residues on a target protein are often complementary to the properties of the this compound side chain. These include aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) that can engage in π-π stacking interactions with the naphthyl ring, and aliphatic residues (e.g., Leucine, Isoleucine, Valine) that can form hydrophobic contacts.

Table 1: Hypothetical Key Interacting Residues and Binding Hotspots for a this compound Containing Peptide

| Interacting Residue on Target Protein | Type of Interaction with 1-Naphthyl Group | Predicted Contribution to Binding |

| Phenylalanine (Phe) | π-π Stacking | High |

| Tryptophan (Trp) | π-π Stacking | High |

| Tyrosine (Tyr) | π-π Stacking | Moderate to High |

| Leucine (Leu) | Hydrophobic | Moderate |

| Isoleucine (Ile) | Hydrophobic | Moderate |

| Valine (Val) | Hydrophobic | Moderate |

| Cysteine (Cys) | Potential adduct formation | Varies |

| Lysine (Lys) | Potential adduct formation | Varies |

| Histidine (His) | Potential adduct formation | Varies |

Note: This table is illustrative and based on general principles of molecular interactions. Specific interactions would depend on the target protein.

Studies on naphthalene derivatives have shown that they can covalently bind to Cysteine, Lysine, and Histidine residues in proteins nih.gov. While this compound itself is not inherently reactive, its derivatives could be designed to form such covalent bonds, turning interacting residues into permanent binding sites.

Elucidation of Molecular Docking and Binding Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.gov. For peptides incorporating this compound, docking studies can elucidate the binding mechanism at an atomic level.

The process involves placing the peptide into the binding site of a target protein and evaluating the binding affinity using a scoring function. The bulky and rigid 1-naphthyl group of this compound significantly influences the conformational possibilities of the peptide backbone, which can be an advantage in docking studies by reducing the number of explorable conformations.

The primary binding mechanism for the 1-naphthyl moiety is expected to be driven by hydrophobic interactions and van der Waals forces, with the aromatic ring system favoring insertion into hydrophobic pockets of the target protein. The orientation of the naphthyl group within the binding site would be optimized to maximize these interactions.

Table 2: Predicted Binding Mechanisms and Docking Parameters for a this compound Derivative

| Parameter | Description | Predicted Value/Mechanism |

| Primary Driving Force | The main type of interaction responsible for binding. | Hydrophobic Interactions |

| Secondary Interactions | Other significant interactions contributing to binding. | π-π Stacking, Van der Waals Forces |

| Binding Site Preference | The type of protein cavity the naphthyl group is likely to occupy. | Hydrophobic Pocket |

| Conformational Rigidity | The effect of the naphthyl group on the peptide backbone. | Increased Rigidity |

| Docking Score | A measure of the predicted binding affinity. | Target Dependent |

Nucleic Acid Interactions (e.g., DNA, RNA)

The incorporation of this compound into peptides can facilitate their interaction with nucleic acids like DNA and RNA. The planar aromatic system of the 1-naphthyl group is capable of intercalating between the base pairs of DNA or interacting with the grooves and loops of RNA structures.

Studies have shown that naphthalenediimide derivatives containing β-amino acids can interact with G-quadruplex DNA structures, which are found in telomeres and oncogene promoter regions peptide.com. The binding affinity and selectivity can be influenced by the chirality of the β-amino acid peptide.com. It is plausible that peptides containing this compound could exhibit similar G-quadruplex binding properties.

The interactions are likely to be driven by a combination of electrostatic interactions between the positively charged peptide backbone and the negatively charged phosphate (B84403) backbone of the nucleic acid, as well as the hydrophobic and aromatic interactions of the naphthyl group. High-throughput screening methods using peptide arrays have been employed to investigate the influence of different amino acids on RNA binding, revealing that aromatic residues like phenylalanine and tyrosine contribute significantly to strong binding nih.gov.

Membrane Interactions and Modulation

Peptides containing this compound are expected to interact with lipid membranes due to the hydrophobic nature of the 1-naphthyl side chain. This interaction can range from surface adsorption to insertion into the lipid bilayer, potentially leading to membrane disruption or translocation.

The amphipathic nature of such peptides, with a hydrophobic naphthyl group and a hydrophilic peptide backbone, is a key determinant of their membrane activity. The initial interaction is often governed by electrostatic attraction between charged residues in the peptide and the lipid headgroups, followed by the insertion of the hydrophobic side chains into the nonpolar core of the membrane nih.gov.

Supramolecular Assembly and Self-Recognition Processes

The incorporation of this compound into peptides can drive their self-assembly into well-defined supramolecular structures. The non-covalent interactions responsible for this assembly include hydrogen bonding between the peptide backbones and π-π stacking of the 1-naphthyl groups.

The tendency of aromatic residues to engage in π-π stacking is a well-known driver of peptide self-assembly, leading to the formation of nanofibers, nanotubes, and hydrogels. The extended aromatic system of the naphthyl group is expected to provide a strong driving force for such assembly processes. Studies on Fmoc-functionalized azapeptides have demonstrated that intermolecular hydrogen bonding and π-stacking between aromatic moieties are the primary forces behind self-assembly and hydrogelation rsc.org.

The self-recognition of these peptides, where molecules of the same kind preferentially assemble, is governed by the specific geometry and complementarity of the interacting surfaces. The defined secondary structures induced by the β-homoalanine backbone can lead to highly ordered and specific supramolecular architectures.

Structure Activity Relationship Sar Investigations of H |a Hoala 1 Naphthyl Oh Containing Peptides and Analogs

Impact of Naphthyl Substitution on Side Chain Characteristics in SAR

Hydrophobicity: The naphthalene (B1677914) ring system is considerably more hydrophobic than the side chains of natural aromatic amino acids like phenylalanine and tryptophan. This increased hydrophobicity can enhance the binding affinity of a peptide for its receptor through strengthened hydrophobic interactions within a binding pocket. lifetein.comnih.gov Moreover, the hydrophobicity imparted by the naphthyl group can improve a peptide's ability to permeate cell membranes, a desirable trait for intracellular drug targets. lifetein.com The intrinsic hydrophobicity of an amino acid side chain is a critical determinant of its behavior in biological systems. nih.gov

Steric Factors: The 1-naphthyl group is sterically demanding. Its size and shape can be used to probe the steric tolerance of receptor binding sites. lifetein.com The attachment of the naphthyl group at the 1-position results in greater steric hindrance compared to its 2-naphthyl counterpart. lifetein.com This steric bulk can be advantageous in restricting the conformational freedom of the peptide backbone, thereby pre-organizing it into a bioactive conformation and reducing the entropic penalty upon binding. However, it can also lead to steric clashes if the binding pocket is not sufficiently large, which would decrease binding affinity.

| Amino Acid | Side Chain Structure | Molecular Weight (g/mol) | Relative Hydrophobicity (π) | Steric Hindrance |

|---|---|---|---|---|

| Phenylalanine | -CH₂-Ph | 165.19 | 2.5 | Moderate |

| Tryptophan | -CH₂-Indole | 204.23 | 2.9 | High |

| 1-Naphthylalanine | -CH₂-(1-Naphthyl) | 215.25 | ~3.1 | Very High |

Role of the Homoalanine Backbone in Modulating Peptide Conformation and Bioactivity

The substitution of a standard α-amino acid with a homoalanine residue, which contains an additional methylene (B1212753) group in the backbone, can have profound effects on the peptide's conformational preferences and, consequently, its biological activity. Homoalanine can exist as either an α-homoalanine or a β-homoalanine, depending on the position of the amino group. Peptides incorporating β-amino acids, known as β-peptides, are particularly noted for their ability to form stable secondary structures, such as helices and sheets, even in short sequences. nih.govscirp.org

This propensity to adopt well-defined conformations can be attributed to the increased flexibility of the backbone, which allows for the formation of different types of hydrogen bonding patterns compared to α-peptides. For instance, β-peptides have a known tendency to form stable 14-helices. scirp.org By incorporating H-|A-HoAla(1-Naphthyl)-OH, a peptide's backbone can be engineered to adopt a specific, more rigid conformation that mimics the bioactive structure, thus enhancing its affinity and specificity for its target. nih.gov Furthermore, the modified backbone often confers resistance to enzymatic degradation by proteases, which are typically specific for α-peptide bonds, leading to a longer biological half-life. scirp.org

| Backbone Type | Key Structural Feature | Common Secondary Structures | Proteolytic Stability |

|---|---|---|---|

| α-Peptide | Standard peptide bond | α-helix, β-sheet | Susceptible |

| β-Peptide (Homoalanine) | Extra CH₂ in backbone | 14-helix, stable turns | Resistant |

Modulation of Biological Activity through Stereochemical Variation

Stereochemistry is a critical determinant of biological activity in peptides. nih.govcsbsju.edu The chirality of the α-carbon (or the corresponding chiral center in a homoalanine) dictates the spatial orientation of the side chain and influences the accessible backbone conformations. aimspress.com Natural proteins are composed almost exclusively of L-amino acids. aimspress.com The introduction of a D-amino acid, the enantiomer of the natural L-form, can dramatically alter a peptide's structure and function. frontiersin.org

In the context of this compound, the stereocenter (denoted by 'A') would significantly impact the peptide's properties. An L-configuration would position the bulky 1-naphthyl side chain in a manner analogous to natural L-amino acids, while a D-configuration would project it in the opposite direction. This change can disrupt or stabilize specific secondary structures, such as β-turns or helices, which are often crucial for receptor recognition. frontiersin.org For instance, the strategic placement of a D-amino acid is a common technique to induce a β-turn conformation. The biological activity of peptides is often highly stereospecific, with one enantiomer displaying significantly higher potency than the other. nih.govnih.gov This is because biological receptors are themselves chiral and will interact preferentially with a ligand of a specific stereochemistry.

Comparative Analysis with Other Aromatic and Unnatural Amino Acids

The unique properties of this compound are best understood through comparison with other aromatic amino acids.

Tryptophan: 1-Naphthylalanine is often used as a bioisostere for tryptophan due to the similar size and aromatic nature of their bicyclic side chains. nih.govresearchgate.net However, the indole ring of tryptophan can act as a hydrogen bond donor, a feature absent in the naphthyl group. Studies have shown that 1-naphthylalanine can adopt a similar edge-to-face geometry as tryptophan in certain peptide structures, making it an effective mimic for stabilizing β-hairpin folds through aromatic interactions. nih.gov

Phenylalanine: The 1-naphthyl group is significantly larger and more hydrophobic than the phenyl group of phenylalanine. Replacing phenylalanine with 1-naphthylalanine can therefore enhance hydrophobic interactions and introduce greater steric bulk, which can be used to probe the limits of a receptor's binding pocket.

Mesitylalanine: Mesitylalanine (2,4,6-trimethylphenylalanine) is another unnatural amino acid with a sterically hindered aromatic side chain. While both introduce steric bulk, the planar, extended aromatic system of the naphthyl group offers different electronic and stacking properties compared to the substituted phenyl ring of mesitylalanine.

The choice between these and other unnatural amino acids allows for the fine-tuning of a peptide's pharmacological properties. nih.gov

Strategies for Modulating Conformational Stability and Peptide Dynamics for Enhanced Functionality

The inherent flexibility of linear peptides often leads to poor bioavailability and reduced receptor affinity. nih.govnih.gov Several strategies can be employed to modulate the conformational stability of peptides containing this compound to enhance their function.

Cyclization: Covalently linking the N- and C-termini or creating a side-chain-to-side-chain or side-chain-to-backbone linkage can dramatically reduce conformational flexibility. This pre-organizes the peptide into a bioactive conformation, which can lead to a significant increase in binding affinity and stability. nih.gov

N-methylation: The methylation of backbone amide nitrogens is another effective strategy to introduce conformational constraints. N-methylation can restrict the rotation around the peptide bond and can also protect against proteolytic degradation. Furthermore, it can disrupt hydrogen bonding patterns, which can be used to favor specific secondary structures. nih.gov

Stapling: The introduction of a covalent brace between adjacent turns of a helical peptide, often through the linkage of two unnatural amino acids, can stabilize the helical conformation. This is particularly relevant for peptides that need to adopt a helical structure to interact with their target. nih.gov

By employing these strategies, the dynamic nature of a peptide containing this compound can be controlled, leading to analogs with improved potency, selectivity, and drug-like properties. nih.gov

Computational Approaches in the Study of H |a Hoala 1 Naphthyl Oh and Its Interactions

Molecular Modeling and Simulation

Molecular modeling and simulation provide an atomic-level lens through which the structural and dynamic properties of molecules containing 1-naphthylalanine can be investigated. These techniques complement experimental data by offering insights into processes that are difficult to observe directly.

Understanding the function of a peptide requires characterizing the full range of its possible three-dimensional structures, or conformational ensemble. arxiv.orgnih.gov For peptides containing the sterically demanding 1-naphthylalanine residue, simple energy minimization is insufficient. The bulky naphthyl group can significantly alter the peptide's conformational landscape, influencing whether it adopts folded or more open structures. nih.gov

Conformational sampling methods are therefore employed to explore the vast space of possible peptide shapes and generate a representative ensemble of low-energy structures. arxiv.org Traditional methods often involve molecular dynamics, while modern approaches utilize advanced algorithms like diffusion-based transformer models and physics-based sampling integrated with machine learning structure prediction tools to enhance efficiency and accuracy. arxiv.orgrsc.org For instance, the conformational analysis of enkephalin analogues containing β-naphthylalanine revealed that the molecule adopts a structure where the aromatic rings of tyrosine and naphthylalanine are kept relatively distant, a finding enabled by extensive conformational analysis. nih.gov These ensembles are critical for interpreting experimental results and providing starting points for further simulations. arxiv.orgnih.gov

Molecular Dynamics (MD) simulations are a cornerstone for studying the time-dependent behavior of biomolecules. By solving Newton's equations of motion for every atom in the system, MD simulations can track the intricate dance of molecular interactions over time, from picoseconds to microseconds or longer. mdpi.comresearchgate.net When applied to peptides containing 1-naphthylalanine, MD simulations can elucidate how the naphthyl group interacts with its environment, including solvent molecules, ions, and biological receptors. nih.govnih.gov

These simulations provide detailed information on the stability of hydrogen bonds, van der Waals forces, and hydrophobic interactions involving the naphthyl moiety. nih.govnih.gov For example, MD studies have been used to quantify the changes in energy and conformation as peptides adsorb onto surfaces, revealing how specific residues contribute to binding. nih.gov They can also assess the structural stability of a ligand-protein complex after an initial docking pose is predicted, providing a more dynamic and realistic view of the binding event. mdpi.com Restrained MD simulations have been successfully used to determine the three-dimensional structures of peptide-sugar complexes containing naphthylalanine residues, demonstrating the power of this technique in characterizing intermolecular recognition. researchgate.net

| Application Area | Key Insights Provided | Example System |

|---|---|---|

| Ligand-Receptor Binding | Stability of binding pose, dynamic hydrogen bond analysis, role of water molecules. nih.govnih.gov | Peptide inhibitor in an enzyme active site. |

| Peptide-Surface Interactions | Adsorption energy, conformational changes upon binding, specific residue contacts. nih.gov | Peptides binding to gold or palladium surfaces. nih.gov |

| Structural Refinement | Determination of 3D structures of complexes using experimental restraints (e.g., from NMR). researchgate.net | Naphthylalanine-containing peptide bound to a trisaccharide. researchgate.net |

| Solvent Interactions | Hydration shell structure around the naphthyl group, dynamics of peptide-water hydrogen bonds. researchgate.net | Dipeptides in aqueous solution. researchgate.net |

While MD simulations rely on classical mechanics (force fields), Quantum Mechanical (QM) calculations are based on the principles of quantum physics, offering a much more accurate description of electronic structure. arxiv.org Methods like Density Functional Theory (DFT) are used to compute fundamental electronic properties of molecules containing 1-naphthylalanine, such as charge distribution, molecular orbitals, and rotational energy barriers. nih.gov

QM calculations are particularly valuable for determining precise interaction energies, which are difficult to capture accurately with standard force fields. nih.gov This is especially relevant for the naphthyl group, which can engage in π-π stacking interactions with other aromatic residues. High-accuracy QM studies on aromatic dimers provide benchmark data on these noncovalent interactions, which are critical for protein folding and ligand binding. researchgate.net Although computationally expensive, QM calculations are often used to parameterize and validate the force fields employed in large-scale MD simulations, ensuring that the classical models are as physically realistic as possible. nih.gov They are also essential for accurately predicting the thermodynamics of biochemical reactions involving such molecules. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a specific target, typically a protein receptor. mdpi.combiointerfaceresearch.com For ligands incorporating the 1-naphthylalanine residue, docking can predict how the bulky and hydrophobic naphthyl group will be accommodated within a binding pocket. The process involves sampling a vast number of possible binding poses and using a scoring function to rank them based on their energetic favorability. biointerfaceresearch.com

Docking studies on various naphthalene-containing compounds have successfully identified plausible binding modes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govekb.eg These studies are instrumental in the early stages of drug discovery for generating hypotheses about how a molecule might interact with its biological target. The predicted binding energy from docking can help prioritize compounds for further experimental testing. biointerfaceresearch.comekb.eg The insights gained can guide the rational design of more potent and selective inhibitors by suggesting modifications to the ligand that could improve its fit and interactions within the target's active site. nih.gov

Protein and Peptide Design and Engineering with Non-Canonical Amino Acids

The unique properties of NCAAs like 1-naphthylalanine make them attractive building blocks for designing novel proteins and peptides with enhanced or entirely new functions. mdpi.com Computational design algorithms are essential tools for navigating the vast sequence space to identify sequences that will fold into a desired structure and perform a specific function. nih.govarxiv.org

A fundamental component of most protein design software, such as Rosetta, is the use of rotamer libraries. rosettacommons.orgacs.orgbiorxiv.orgnih.gov A rotamer library is a collection of the most frequently observed, low-energy side-chain conformations for a given amino acid. rosettacommons.orgacs.org For the 20 canonical amino acids, these libraries are typically derived from statistical analysis of high-resolution structures in the Protein Data Bank (PDB). acs.org However, since NCAAs like 1-naphthylalanine are not found in natural proteins, there is insufficient experimental data to build libraries statistically. rosettacommons.org

Therefore, rotamer libraries for naphthyl-containing residues must be generated computationally. rosettacommons.orgbiorxiv.org This process often involves quantum mechanics or molecular mechanics calculations to explore the potential energy surface of the side chain as a function of its dihedral angles, identifying the most stable conformations. biorxiv.org These computationally derived rotamers are then used by the design software's scoring function—an energy function used to evaluate the "goodness" of a protein sequence for a given backbone structure. nih.govfrontiersin.orgresearchgate.net The scoring function assesses the energetic favorability of placing the 1-naphthylalanine residue at a specific position, considering factors like steric clashes, buried hydrophobic surface area, and potential hydrogen bonds, thereby guiding the design process. mdpi.comfrontiersin.org

| Computational Tool/Concept | Purpose | Relevance to 1-Naphthylalanine |

|---|---|---|

| Rotamer Library Generation | Provides a set of low-energy side-chain conformations for use in design algorithms. rosettacommons.org | Essential for NCAAs like 1-Nal, as experimental data is lacking; libraries must be generated computationally. acs.orgbiorxiv.org |

| Scoring Function | Evaluates the energetic fitness of a sequence for a target protein structure. nih.govresearchgate.net | Assesses the compatibility of the bulky, aromatic naphthyl group within a specific structural context (e.g., hydrophobic core vs. protein surface). mdpi.comfrontiersin.org |

| Molecular Docking | Predicts the binding mode and affinity of a 1-Nal-containing peptide to a receptor. biointerfaceresearch.com | Helps understand how the naphthyl group contributes to ligand-target recognition and guides affinity optimization. nih.gov |

| Molecular Dynamics (MD) | Simulates the dynamic behavior and stability of a designed peptide or protein. mdpi.com | Validates the structural integrity of the designed molecule and analyzes its dynamic interactions with the environment. mdpi.com |

In Silico Site-Saturation Mutagenesis for Identifying Optimal Substitutions

In silico site-saturation mutagenesis (SSM) is a powerful computational technique used to systematically explore the effects of substituting a specific amino acid residue with all other possible amino acids at a defined position within a peptide or protein. wikipedia.org This approach is particularly valuable when investigating the role of an unnatural amino acid like H-|A-HoAla(1-Naphthyl)-OH in mediating molecular interactions. By computationally replacing this residue, or residues in its vicinity, with the 20 proteinogenic amino acids or other UAAs, researchers can predict which substitutions are likely to enhance or diminish the desired biological activity, such as binding to a target protein. frontiersin.orgnih.gov

The process typically begins with a high-resolution 3D structure of the peptide containing this compound bound to its target, often obtained through experimental methods like X-ray crystallography or NMR, or through accurate modeling. frontiersin.org Using molecular modeling software, such as Rosetta, each desired position is systematically mutated. nih.gov For each mutation, the software calculates the change in binding free energy (ΔΔG). nih.govbiorxiv.org A negative ΔΔG value suggests that the mutation is stabilizing and may improve binding affinity, while a positive value indicates a destabilizing mutation. nih.gov

The results of an in silico SSM study are often visualized as a heatmap, where each cell represents a specific mutation and the color indicates the calculated ΔΔG. nih.govbiorxiv.org This provides a comprehensive overview of the mutational landscape, allowing for the rapid identification of "hot spots" where substitutions have the most significant impact. biorxiv.org For instance, if this compound is part of a peptide inhibitor, SSM could be used to determine if replacing a neighboring residue with a smaller or larger, or a more or less hydrophobic amino acid, would create more favorable interactions with the target protein. This computational screening significantly narrows down the number of variants that need to be synthesized and tested experimentally, thereby saving considerable time and resources. nih.gov

Table 1: Illustrative Data from a Hypothetical In Silico Site-Saturation Mutagenesis Study

| Position | Wild Type | Mutation | Predicted ΔΔG (kcal/mol) | Predicted Effect on Binding |

| 5 | Gly | Ala | -0.8 | Stabilizing |

| 5 | Gly | Val | -1.2 | Stabilizing |

| 5 | Gly | Trp | +2.5 | Destabilizing |

| 8 | Leu | Ile | -0.3 | Marginally Stabilizing |

| 8 | Leu | Phe | +1.0 | Destabilizing |

| 8 | Leu | Ala | +1.8 | Destabilizing |

Predicting Binding Affinities and Specificity of Designed Constructs

Following the identification of potentially beneficial mutations through in silico SSM, the next critical step is to accurately predict the binding affinities and specificity of the newly designed peptide constructs incorporating this compound. A variety of computational methods are employed for this purpose, ranging from molecular docking and molecular dynamics (MD) simulations to more advanced machine learning models.

Molecular docking programs can predict the preferred orientation of a designed peptide when bound to its receptor to form a stable complex. This provides initial insights into the binding mode and can offer a preliminary scoring of the interaction strength. For a more dynamic and detailed understanding, MD simulations are used. These simulations model the atomic-level movements of the peptide-protein complex over time, allowing for the calculation of binding free energies that are often more accurate than those from static docking methods.

In recent years, machine learning has emerged as a powerful tool for predicting peptide-MHC binding affinities and is increasingly being adapted for peptides containing unnatural amino acids. nih.govplos.org These models are trained on large datasets of experimentally determined binding affinities. nih.govplos.org While existing tools are not yet fully equipped to handle all UAAs, new models are being developed that can quantify the binding affinity of epitopes containing non-canonical amino acids. plos.org For a novel UAA like this compound, a common approach would be to parameterize it for use in existing frameworks. This involves defining its physicochemical properties, such as size, charge, and hydrophobicity, so that the algorithm can accurately model its interactions. Structure-based approaches, like Rosetta FlexPepDock, can also provide detailed insights into the conformational stability and dynamics of peptide-MHC binding. nih.govplos.org

The ultimate goal of these predictive methods is to rank the designed constructs based on their predicted affinity and specificity. This allows researchers to prioritize the most promising candidates for experimental validation, leading to a more efficient design-build-test-learn cycle in peptide engineering.

Table 2: Representative Output from a Binding Affinity Prediction Study

| Peptide Construct | Key Substitution | Docking Score | Predicted Kd (nM) |

| Original Peptide | - | -8.5 | 150 |

| Variant 1 | Gly5 -> Val | -9.2 | 75 |

| Variant 2 | Leu8 -> Ile | -8.7 | 120 |

| Variant 3 | Gly5 -> Trp | -6.1 | 800 |

Applications As Building Blocks and Probes in Chemical Biology Research

Design of Peptide Mimetics and Peptidomimetics

The incorporation of unnatural amino acids like L-3-(1-naphthyl)alanine is a powerful strategy in the design of peptide mimetics and peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved pharmacological properties. sigmaaldrich.comnih.gov The bulky and rigid naphthyl side chain of 1-Nal introduces significant steric hindrance, which can be used to enforce specific secondary structures (e.g., β-turns or helical folds) in the peptide backbone. lifetein.com This conformational constraint is crucial for enhancing binding affinity and selectivity to biological targets.

Furthermore, because unnatural amino acids are not typically recognized by proteases, their inclusion can significantly increase the peptide's resistance to enzymatic degradation, thereby improving its stability and in vivo half-life. cpcscientific.com The enhanced hydrophobicity imparted by the naphthalene (B1677914) moiety can also improve the membrane permeability of peptide drugs, a critical factor for targeting intracellular components. lifetein.com

A notable application is in the development of antagonists for chemokine receptors, which are involved in various diseases. For instance, L-3-(2-naphthyl)alanine, a close isomer of 1-Nal, is a key component in the potent CXCR4 antagonist FC131 [cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)]. nih.govacs.org Researchers have synthesized analogues of such cyclic peptides, incorporating naphthylalanine to create peptidomimetics with reduced peptide character but retained or enhanced biological activity. nih.govacs.org These studies demonstrate how the unique structural properties of naphthylalanine are leveraged to create more drug-like peptide analogues.

| Property Conferred by 1-Nal | Mechanism | Therapeutic Advantage | Example Application Area |

|---|---|---|---|

| Conformational Rigidity | The bulky naphthyl group restricts peptide backbone rotation, promoting specific secondary structures. lifetein.com | Enhanced receptor binding affinity and selectivity. | Receptor antagonists (e.g., CXCR4). nih.govacs.org |

| Increased Proteolytic Stability | The non-natural side chain is not a substrate for common proteases. cpcscientific.com | Longer in vivo half-life and improved bioavailability. | Peptide-based therapeutics. nih.govcpcscientific.com |

| Enhanced Hydrophobicity | The large aromatic surface area increases lipophilicity. lifetein.com | Improved cell membrane permeability. lifetein.com | Development of cell-penetrating peptides. |

Development of Fluorescent Probes for Biological Imaging and Sensing

L-3-(1-naphthyl)alanine is an intrinsically fluorescent amino acid, a property conferred by its naphthalene side chain. lifetein.comnih.gov Unlike the canonical fluorescent amino acids (tryptophan, tyrosine, and phenylalanine), whose fluorescence is often in the UV range and can be complicated by environmental factors, naphthylalanine offers distinct photophysical properties that make it a valuable probe. pnas.orgsci-hub.box Its fluorescence is sensitive to the local environment, such as solvent polarity and proximity to quenching residues, making it an effective reporter on molecular interactions and conformational changes. nih.govnih.gov

Because of its structural similarity to natural amino acids, 1-Nal can be incorporated into peptides and proteins with minimal perturbation to their native structure and function. rsc.org This is a significant advantage over larger, extrinsic fluorescent dyes which can disrupt biological activity. sci-hub.boxnih.gov

| Property | Typical Value | Significance |

|---|---|---|

| Absorption Maximum (λabs) | ~280 nm | Allows for selective excitation without damaging cells, though in the UV range. lifetein.com |

| Emission Maximum (λem) | ~320-340 nm | Emission is in the UVA range, distinct from tryptophan fluorescence. nih.gov |

| Quantum Yield | Environmentally sensitive | Changes in fluorescence intensity can report on binding events or conformational changes. nih.gov |

| Fluorescence Lifetime | Longer than tryptophan | Allows for time-resolved fluorescence studies and clear distinction from background fluorescence. nih.gov |

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying molecular interactions and conformational dynamics. nih.govabcam.com For FRET to occur, the emission spectrum of a donor fluorophore must overlap with the absorption spectrum of an acceptor fluorophore, and the two must be in close proximity (typically 1-10 nm). abcam.comaatbio.com

The distinct spectral properties of L-3-(1-naphthyl)alanine make it a suitable FRET donor. lifetein.com When paired with an appropriate acceptor, changes in the distance between 1-Nal and the acceptor, due to peptide folding, binding, or conformational changes, can be monitored by measuring the FRET efficiency. nih.govelifesciences.org The use of an amino acid as a FRET donor allows for precise, site-specific placement of the probe within the peptide sequence through standard solid-phase peptide synthesis. rsc.org This enables detailed structural analysis of peptides and proteins in solution. nih.gov

The sensitivity of 1-Nal's fluorescence to its local microenvironment makes it an excellent probe for studying dynamic biological processes. rsc.orgnih.gov When a peptide containing 1-Nal binds to a target protein or enzyme, the environment of the naphthyl side chain changes, often leading to a detectable change in fluorescence intensity, emission wavelength, or polarization. nih.govpatsnap.com

This property can be harnessed to monitor protein-protein interactions in real-time. sci-hub.box For example, the binding of a 1-Nal-containing peptide ligand to its receptor can be followed by observing the increase in fluorescence that often occurs as the probe moves from the aqueous solvent to a more hydrophobic binding pocket. nih.gov Similarly, in enzyme kinetics, if the substrate contains 1-Nal, the catalytic process can be continuously monitored by the change in fluorescence as the substrate is converted to product. patsnap.comnih.govjasco-global.com This provides a non-invasive method to obtain detailed mechanistic and kinetic information without the need for cumbersome separation techniques. rsc.orgnih.gov

Use in Protein Engineering and Directed Evolution for Functional Modulation

The genetic incorporation of unnatural amino acids (UAAs) into proteins represents a major advance in protein engineering. nih.govfrontiersin.org By expanding the genetic code, scientists can site-specifically introduce amino acids with novel chemical functionalities, such as the fluorescent and bulky naphthyl group of 1-Nal. nih.govox.ac.uk This is typically achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense (e.g., amber) codon. frontiersin.org

Incorporating 1-Nal can be used to modulate protein function. Its bulky side chain can be used to probe structure-function relationships or to engineer proteins with enhanced stability. nih.govacs.org Its fluorescent properties allow for the creation of self-reporting proteins, where changes in fluorescence signal a conformational change or binding event, directly within a living cell. rsc.orgnews-medical.net

Directed evolution is a powerful technique used to engineer proteins with desired properties. asm.orgpnas.org When combined with UAA incorporation, the chemical diversity available for protein design is vastly expanded. Libraries of protein variants, each containing 1-Nal at a specific position, can be generated and screened for enhanced or novel functions, such as improved fluorescence or altered substrate specificity. nih.govrsc.orgnih.gov This approach has been successfully used to evolve fluorescent proteins with new and useful properties. asm.orgnih.gov

Exploration in Material Science for Peptide-Material Surface Adhesion and Recognition

The interface between biology and material science is a rapidly growing field, with applications ranging from biocompatible implants to biosensors. Peptides that can specifically bind to and self-assemble on inorganic surfaces are of great interest. The properties of individual amino acid side chains play a crucial role in mediating these interactions.

The large, aromatic, and hydrophobic side chain of L-3-(1-naphthyl)alanine makes it a candidate for mediating strong interactions with various material surfaces through non-covalent forces. Specifically, the flat naphthalene ring can engage in π-stacking interactions with graphitic materials like carbon nanotubes and graphene, or hydrophobic interactions with nonpolar surfaces. This property can be exploited to design peptides that act as molecular linkers, controllably anchoring biological molecules to material surfaces or directing the self-assembly of nanomaterials. While specific research on 1-Nal for surface adhesion is an emerging area, the principles governing the interaction of aromatic amino acids with surfaces are well-established, suggesting a promising role for 1-Nal in the design of novel peptide-material interfaces.

Future Research Directions

Advancements in Stereoselective and Scalable Synthesis of H-|A-HoAla(1-Naphthyl)-OH

The precise control of stereochemistry is paramount for the biological function of amino acids and the peptides into which they are incorporated. Future research should focus on developing more efficient and scalable methods for the stereoselective synthesis of this compound. While various strategies exist for the synthesis of unnatural amino acids, advancements in asymmetric catalysis and enzymatic methods hold particular promise. nih.govnih.gov

Key areas for advancement include:

Asymmetric Michael Additions: Developing novel chiral catalysts for the Michael addition of amines to suitable precursors could provide a direct and highly stereoselective route to the desired product. nih.gov

Enzymatic Resolutions: The use of enzymes, such as aminoacylases or lipases, for the kinetic resolution of racemic mixtures of this compound or its precursors could offer a green and efficient method for obtaining enantiomerically pure forms.

Scalable Synthetic Routes: A significant challenge in the field of unnatural amino acids is the transition from laboratory-scale synthesis to large-scale production. semanticscholar.orgrsc.orgresearchgate.net Future work should aim to develop robust and cost-effective synthetic protocols that are amenable to industrial-scale production, thereby facilitating broader research and application of this compound. semanticscholar.orgrsc.orgresearchgate.net This could involve optimizing reaction conditions, minimizing the use of hazardous reagents, and simplifying purification procedures. researchgate.net

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High stereoselectivity, catalytic efficiency | Development of novel chiral ligands and catalysts |

| Enzymatic Methods | High enantioselectivity, mild reaction conditions | Screening for suitable enzymes, process optimization |

| Process Optimization | Cost-effectiveness, scalability | Green chemistry principles, flow chemistry applications |

Integration of Advanced Spectroscopic and Computational Methods for Comprehensive Structural and Dynamic Analysis

A thorough understanding of the conformational preferences and dynamic behavior of this compound is crucial for its rational application in peptide design. The bulky and aromatic nature of the naphthyl group can significantly influence the local and global structure of peptides. lifetein.comnih.gov

Future research should leverage a combination of advanced spectroscopic techniques and computational modeling to gain a comprehensive understanding of its structural properties:

High-Resolution NMR Spectroscopy: Techniques such as multidimensional NMR, including ROESY experiments, can provide detailed insights into the solution conformation of peptides containing this compound. nih.gov

Circular Dichroism (CD) and FTIR Spectroscopy: These techniques are valuable for assessing the secondary structure of peptides and how the incorporation of this compound influences folding into helices, sheets, or turns. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Computational methods, particularly MD simulations, can complement experimental data by providing a dynamic picture of the conformational landscape of peptides containing this unnatural amino acid in different environments. nih.gov This can help in understanding the flexibility and interactions of the naphthyl side chain.

| Technique | Information Gained | Future Directions |

| NMR Spectroscopy | 3D structure in solution, intermolecular interactions | Isotope labeling for studying larger systems |

| CD and FTIR Spectroscopy | Secondary structure content, conformational changes | Time-resolved studies to monitor folding dynamics |

| Molecular Dynamics | Conformational ensembles, solvent interactions, flexibility | Advanced force fields for improved accuracy |